Ilicicolin C

Description

Structure

3D Structure

Properties

IUPAC Name |

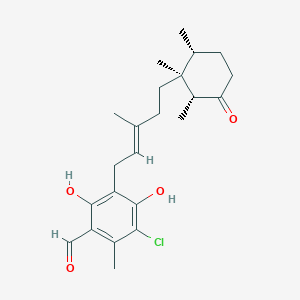

5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEHYEVNWOYGMS-WGUBEYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)CC/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22562-67-0 | |

| Record name | Ilicicolin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022562670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILICICOLIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ318S49N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilicicolin H: A Potent Antifungal Agent Targeting Mitochondrial Respiration

An In-depth Technical Guide on its Discovery, Natural Sources, and Mechanism of Action

This technical guide provides a comprehensive overview of Ilicicolin H, a potent natural product with significant antifungal activity. It is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents. This document details its discovery, natural origins, mechanism of action, and key quantitative data, presented in a clear and accessible format.

Discovery and Natural Sources

Ilicicolin H was first reported in 1971, isolated from the mycelium of the imperfect fungus Cylindrocladium ilicicola[1]. Initially, it showed only weak antibiotic activity against Bacillus anthracis[1]. Later, it was also isolated from Gliocadium roseum and identified as a potent and broad-spectrum antifungal agent through screening of natural product extracts against Candida albicans[1][2]. More recently, the biosynthetic gene cluster for ilicicolins has been activated in Trichoderma reesei, leading to the production of Ilicicolin H and the discovery of a novel analog, Ilicicolin K[3][4][5][6].

Biological Activity and Mechanism of Action

Ilicicolin H exhibits potent and broad-spectrum antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1][2][7][8]. Its mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain[1][2][6][7][8][9][10]. This inhibition disrupts mitochondrial respiration, a critical process for fungal cell viability[1][9].

Ilicicolin H demonstrates high selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater inhibition of the fungal enzyme compared to the rat liver equivalent[1][2][7][8]. It binds to the Qn site of the cytochrome bc1 complex, a different binding site than that of the well-known inhibitor antimycin, although their effects on electron transfer are similar[9]. This targeted action on a crucial fungal metabolic pathway, coupled with its selectivity, makes Ilicicolin H a promising candidate for antifungal drug development.

Signaling Pathway Diagram

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tuwien.at [tuwien.at]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ilicicolin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicicolin C is a natural product belonging to the ilicicolin family of antibiotics. While much of the recent research has focused on its analogue, Ilicicolin H, a comprehensive understanding of the specific structural and stereochemical features of this compound is crucial for targeted drug design and the exploration of its therapeutic potential. This document provides a detailed analysis of the chemical structure and stereochemistry of this compound, based on its formal nomenclature. It also outlines generalized experimental protocols for the isolation and structural elucidation of such natural products, providing a framework for researchers in the field.

Chemical Structure and Properties

This compound is a complex molecule characterized by a substituted benzaldehyde core linked to a stereochemically rich cyclohexyl moiety via a pentenyl chain.

IUPAC Nomenclature and Structural Breakdown

The formal IUPAC name for this compound is 3-chloro-4,6-dihydroxy-2-methyl-5-((E)-3-methyl-5-((1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)pent-2-en-1-yl)benzaldehyde [1]. This nomenclature defines the precise arrangement and connectivity of each atom, which can be broken down into three primary components:

-

Substituted Benzaldehyde Core : The aromatic foundation of the molecule is a benzaldehyde ring. This ring is heavily substituted with a chloro group at the C3 position, hydroxyl groups at C4 and C6, and a methyl group at C2. The aldehyde functional group is located at C1.

-

Alkenyl Linker : A five-carbon pentenyl chain is attached to the C5 position of the benzaldehyde ring. This chain contains a carbon-carbon double bond between its C2 and C3 positions. The stereochemistry of this double bond is defined as (E), indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides. A methyl group is also present on the C3 of this linker.

-

Substituted Cyclohexyl Moiety : The pentenyl chain is terminated by a highly substituted cyclohexyl ring. This ring contains a ketone functional group at the C3 position and three methyl groups at the C1, C2, and C6 positions. The absolute stereochemistry of the three chiral centers on this ring is specified as (1S, 2R, 6R) .

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 22562-67-0 | [1] |

| Molecular Formula | C₂₃H₃₁ClO₄ | [1] |

| Molecular Weight | 406.94 g/mol | [1] |

| Exact Mass | 406.1911 | [1] |

| Elemental Analysis | C, 67.88%; H, 7.68%; Cl, 8.71%; O, 15.73% | [1] |

| Synonyms | LL-Z 1272delta, Antibiotic LL-Z 1272delta | [1] |

Stereochemistry

The biological activity of natural products is often intrinsically linked to their three-dimensional structure. This compound possesses several stereochemical features that are critical to its identity and function.

-

(E)-Alkene : The double bond in the pentenyl linker has an (E)-configuration. This geometric isomerism dictates the spatial relationship between the benzaldehyde core and the cyclohexyl moiety, influencing the overall shape of the molecule.

-

Chiral Centers : The cyclohexyl ring contains three chiral centers at positions 1, 2, and 6. The specific configuration of these centers is (1S, 2R, 6R). This precise stereochemistry is a result of the enzymatic control in its biosynthetic pathway and is crucial for its interaction with biological targets. The specific arrangement of the three methyl groups in relation to the plane of the ring and to each other creates a unique three-dimensional topology.

Experimental Protocols: A Generalized Approach to Structure Elucidation

While specific experimental data for this compound is not extensively available in recent literature, the following outlines a generalized workflow for the isolation and structural characterization of similar natural products, drawing upon methodologies used for its analogue, Ilicicolin H.

Isolation and Purification

-

Fermentation and Extraction : The producing fungal strain (e.g., a species of Cylindrocladium) is cultivated in a suitable liquid medium to promote the production of the target metabolite. The culture broth is then harvested, and the mycelium is separated from the supernatant. The desired compound is extracted from the mycelium and/or the supernatant using an appropriate organic solvent (e.g., ethyl acetate, methanol).

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Column Chromatography : Initial separation based on polarity using a stationary phase like silica gel.

-

High-Performance Liquid Chromatography (HPLC) : Further purification to obtain a highly pure sample. A reversed-phase column (e.g., C18) is often employed.

-

Structural Characterization

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, allowing for the calculation of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is essential for elucidating the detailed chemical structure and stereochemistry.

-

¹H NMR : Provides information about the number and chemical environment of protons.

-

¹³C NMR : Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is crucial for determining the stereochemistry by identifying protons that are close in space, which helps to define the relative configuration of chiral centers and the geometry of double bonds.

-

-

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers.

Visualization of the Structural Elucidation Workflow

The logical progression from isolating a novel compound to confirming its complete structure is a systematic process. The following diagram illustrates this workflow.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to Ilicicolin C (CAS Number 22562-67-0) and the Ilicicolin Family

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity and mechanism of action for Ilicicolin C (CAS: 22562-67-0). The majority of research has focused on its analogue, Ilicicolin H. This guide provides a comprehensive overview of the Ilicicolin family, with a primary focus on the well-documented properties of Ilicicolin H, which is considered representative of this class of compounds. All detailed experimental protocols and mechanistic pathways described are based on studies of Ilicicolin H, unless otherwise specified.

Core Compound Information

This compound belongs to a family of natural products isolated from various fungal species. While specific data for this compound is sparse, the chemical properties are documented.

| Property | Value | Source |

| CAS Number | 22562-67-0 | [Internal Database] |

| Molecular Formula | C₂₃H₃₁ClO₄ | MedKoo Biosciences |

| Molecular Weight | 406.94 g/mol | MedKoo Biosciences |

| Synonyms | 5-chloro-2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-5-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-2-enyl]benzaldehyde | Sigma-Aldrich |

Biological Activity and Mechanism of Action

The primary biological activity attributed to the ilicicolin family is its potent and broad-spectrum antifungal action, extensively studied in Ilicicolin H.[1][2][3] The core mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[1]

Antifungal Activity

Ilicicolin H has demonstrated significant efficacy against a wide range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus.[1][2] Its inhibitory action is highly selective for fungal cytochrome bc1 reductase over its mammalian counterpart, suggesting a favorable therapeutic window.[1]

Key Findings for Ilicicolin H:

-

Potent Inhibition: Ilicicolin H exhibits low minimum inhibitory concentrations (MICs) against several fungal species.[1]

-

Selective Action: It is a potent inhibitor of fungal mitochondrial cytochrome bc1 reductase, with significantly lower activity against the corresponding mammalian enzyme.[1][2]

-

Mechanism: Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, which blocks the oxidation-reduction of cytochrome b.[4] This disruption of the electron transport chain ultimately leads to fungal cell death.

Other Potential Activities

While antifungal activity is the most well-documented, preliminary evidence suggests other potential biological effects for the ilicicolin family. There is a brief mention in the literature of this compound possessing insecticidal properties, though detailed studies are not available. Other analogues, such as Ilicicolin A, have been investigated for their anti-tumor effects.

Experimental Protocols

The following experimental protocols are based on studies conducted with Ilicicolin H and are representative of the methodologies used to evaluate the antifungal properties of the ilicicolin family.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an ilicicolin that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Fungal strains are cultured in an appropriate broth medium (e.g., RPMI-1640) and adjusted to a standardized concentration.

-

Serial Dilution: The test compound (e.g., Ilicicolin H) is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytochrome bc1 Complex Inhibition Assay

Objective: To measure the inhibitory activity of an ilicicolin on the cytochrome bc1 complex.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from the target organism (e.g., Saccharomyces cerevisiae) through differential centrifugation.

-

Enzyme Activity Measurement: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c at a specific wavelength (e.g., 550 nm) in the presence of a suitable substrate (e.g., ubiquinol).

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of the test compound (e.g., Ilicicolin H).

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by the ilicicolin family (as exemplified by Ilicicolin H) is the mitochondrial electron transport chain. The following diagrams illustrate this mechanism and a general experimental workflow.

Caption: Mechanism of action of Ilicicolin H on the mitochondrial electron transport chain.

Caption: A generalized experimental workflow for the evaluation of ilicicolin compounds.

Summary of Quantitative Data

The following table summarizes the key quantitative data for Ilicicolin H, which serves as a benchmark for the ilicicolin family.

| Parameter | Organism/System | Value | Source |

| MIC | Candida albicans | 0.04 - 0.31 µg/mL | [1] |

| MIC | Cryptococcus neoformans | 0.1 - 1.56 µg/mL | [1] |

| MIC | Aspergillus fumigatus | 0.08 µg/mL | [1] |

| IC₅₀ (Cytochrome bc1 Inhibition) | Saccharomyces cerevisiae | 3-5 nM | [4] |

| IC₅₀ (Cytochrome bc1 Inhibition) | Bovine | 200-250 nM | [4] |

Conclusion

While this compound (CAS: 22562-67-0) is a chemically defined member of the ilicicolin family, there is a notable absence of specific biological data in the public domain. However, the extensive research on its analogue, Ilicicolin H, provides a strong foundation for understanding the potential therapeutic applications of this class of compounds. The potent and selective antifungal activity of Ilicicolin H, mediated through the inhibition of the mitochondrial cytochrome bc1 complex, highlights the promise of the ilicicolin scaffold for the development of new antifungal agents. Further research is warranted to elucidate the specific biological profile of this compound and to explore the structure-activity relationships across the entire ilicicolin family.

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Ilicicolins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of the biosynthetic pathways of ilicicolins, a family of fungal secondary metabolites. While the specific biosynthetic pathway for Ilicicolin C remains unelucidated in publicly available scientific literature, this document focuses on the well-characterized biosynthesis of Ilicicolin H, a structurally related and extensively studied member of the ilicicolin family. The significant structural differences between this compound and Ilicicolin H are first highlighted, followed by a comprehensive exploration of the Ilicicolin H biosynthetic gene cluster, the functions of the key enzymes involved, and the precursors required. This guide also includes detailed experimental protocols from key studies and visual representations of the biosynthetic pathway and experimental workflows to aid in research and development efforts.

Introduction: The Ilicicolin Family

The ilicicolins are a group of bioactive natural products isolated from various fungal species. Interest in these compounds, particularly from drug development professionals, stems from their potential as antifungal agents.

Structural Diversity: this compound vs. Ilicicolin H

A critical point of clarification is the significant structural disparity between different members of the ilicicolin family. This compound and Ilicicolin H, for instance, possess distinct core scaffolds, which strongly suggests divergent biosynthetic origins.

-

This compound is characterized as a chlorinated benzaldehyde derivative with a substituted cyclohexyl ring. Its chemical formula is C23H31ClO4[1].

-

Ilicicolin H , in contrast, features a pyridone core linked to a decalin bicyclic system. Its chemical formula is C27H31NO4[2].

Due to these fundamental structural differences, it is highly improbable that they share a direct biosynthetic pathway. The remainder of this guide will focus on the elucidated biosynthesis of Ilicicolin H, for which substantial scientific data exists.

The Ilicicolin H Biosynthetic Pathway

The biosynthesis of Ilicicolin H has been elucidated through the identification and characterization of its biosynthetic gene cluster (BGC) in several fungal species, including Neonectria sp. DH2 and Trichoderma reesei. The BGC, often designated as the ili or trili cluster, encodes a series of enzymes that collectively assemble the complex Ilicicolin H molecule.

Precursors of Ilicicolin H

The core molecular framework of Ilicicolin H is assembled from simple metabolic precursors:

-

Polyketide chain: Derived from acetyl-CoA and malonyl-CoA.

-

Amino acid: L-tyrosine is incorporated by the non-ribosomal peptide synthetase (NRPS) component of the core enzyme.

-

Methyl groups: S-adenosyl methionine (SAM) serves as the donor for methylation steps.

The Ilicicolin H Biosynthetic Gene Cluster

The ili/trili gene cluster typically comprises five key genes essential for the biosynthesis of Ilicicolin H.

| Gene | Encoded Enzyme | Proposed Function |

| iliA / triliA | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | Assembles the polyketide backbone and incorporates L-tyrosine, followed by cyclization to form a tetramic acid intermediate. |

| iliB / triliB | Enoyl Reductase (ER) | Acts in trans to assist in the reduction steps during polyketide chain assembly by the PKS module of IliA/TriliA. |

| iliC / triliC | Cytochrome P450 Monooxygenase | Catalyzes the oxidative rearrangement and ring expansion of the tetramic acid intermediate to form the characteristic pyridone core. |

| iliD / triliD | Diels-Alderase | Catalyzes an intramolecular [4+2] cycloaddition to form the decalin ring system. |

| iliE / triliE | Epimerase | Converts 8-epi-ilicicolin H to the final product, Ilicicolin H. |

Proposed Biosynthetic Pathway of Ilicicolin H

The biosynthesis of Ilicicolin H is a multi-step enzymatic cascade.

Figure 1: Proposed biosynthetic pathway of Ilicicolin H.

Experimental Protocols

The elucidation of the Ilicicolin H biosynthetic pathway has heavily relied on heterologous expression of the BGC in a host organism, typically Aspergillus nidulans or Aspergillus oryzae. Below are generalized protocols based on published methodologies.

Construction of Heterologous Expression Vectors

A common strategy involves the assembly of the ili/trili genes into an expression vector compatible with the fungal host.

Figure 2: Generalized workflow for heterologous expression vector construction.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the Ilicicolin H-producing fungus.

-

Gene Amplification: Amplify the individual genes of the ili/trili cluster (iliA/triliA, iliB/triliB, iliC/triliC, iliD/triliD, iliE/triliE) from the genomic DNA using high-fidelity PCR. Design primers with appropriate overhangs for subsequent assembly.

-

Vector Preparation: Digest the fungal expression vector with appropriate restriction enzymes.

-

Gene Assembly: Assemble the amplified genes into the linearized vector using methods such as yeast homologous recombination or in vitro Gibson assembly. This places the genes under the control of inducible or constitutive promoters within the vector.

-

Transformation into E. coli: Transform the assembled plasmid into a suitable E. coli strain for plasmid propagation and verification by sequencing.

-

Fungal Transformation: Isolate protoplasts from the heterologous fungal host (e.g., A. oryzae) and transform with the verified expression plasmid, typically using a PEG-mediated method.

-

Selection and Cultivation: Select for transformed fungal colonies on appropriate selection media. Cultivate positive transformants in a suitable fermentation medium to induce the expression of the biosynthetic genes.

Metabolite Extraction and Analysis

Protocol:

-

Extraction: After a suitable incubation period, harvest the fungal mycelium and/or culture broth. Extract the metabolites using an organic solvent such as ethyl acetate or methanol.

-

Analysis: Concentrate the crude extract and analyze by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced ilicicolins and biosynthetic intermediates.

Quantitative Data

Quantitative data for the biosynthesis of ilicicolins is not extensively reported in the literature. The focus has primarily been on the elucidation of the pathway through the identification of intermediates and final products. However, some studies provide yields from heterologous expression systems, which are highly dependent on the specific host, vector, and culture conditions used.

Conclusion and Future Directions

The biosynthetic pathway of Ilicicolin H is now well-established, providing a clear roadmap of the enzymatic reactions that construct this complex molecule from simple precursors. This knowledge opens up several avenues for future research and development:

-

Elucidation of the this compound Pathway: A key unanswered question is the biosynthetic route to this compound and other ilicicolin analogues. Genome mining of this compound-producing organisms is a promising strategy to identify the responsible BGC.

-

Enzyme Characterization: In-depth biochemical and structural studies of the Ilicicolin H biosynthetic enzymes will provide detailed mechanistic insights and could enable their use as biocatalysts.

-

Metabolic Engineering: The established BGC for Ilicicolin H can be engineered to produce novel ilicicolin derivatives with potentially improved pharmacological properties. This can be achieved through techniques such as precursor-directed biosynthesis, gene knockout, and domain swapping in the PKS-NRPS enzyme.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of ilicicolins. The detailed understanding of Ilicicolin H biosynthesis provides a strong basis for further exploration into this fascinating family of natural products.

References

Ilicicolin H: A Comprehensive Spectroscopic and Mechanistic Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilicicolin H is a potent antifungal agent isolated from the fungus Cylindrocladium ilicicola and Gliocladium roseum. It exhibits broad-spectrum activity against various pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1] Its mechanism of action involves the specific inhibition of the mitochondrial cytochrome bc1 reductase (complex III), a key enzyme in the electron transport chain.[1][2] This document provides a detailed overview of the spectroscopic data for Ilicicolin H, the experimental protocols used for its characterization, and a visualization of its molecular signaling pathway. While the user requested information on "Ilicicolin C," extensive literature searches have predominantly yielded data for Ilicicolin H, a closely related and well-characterized member of the ilicicolin family. It is possible that "this compound" is a less common synonym or a related analogue with limited publicly available data. Therefore, this guide focuses on the comprehensive information available for Ilicicolin H.

Spectroscopic Data

The structural elucidation of Ilicicolin H has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Ilicicolin H

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 2.65 | m | |

| 2 | 3.55 | d | 10.5 |

| 4a | 1.85 | m | |

| 5α | 1.45 | m | |

| 5β | 1.15 | m | |

| 6α | 1.60 | m | |

| 6β | 1.30 | m | |

| 7 | 1.95 | m | |

| 8a | 1.75 | m | |

| 1' | 5.30 | dq | 15.0, 6.5 |

| 2' | 5.45 | dd | 15.0, 8.5 |

| 3' | 1.65 | d | 6.5 |

| 4-Me | 0.95 | d | 7.0 |

| 7-Me | 0.85 | d | 7.0 |

| 2'' | 7.30 | d | 8.5 |

| 3'' | 6.80 | d | 8.5 |

| 6'' | 7.80 | s | |

| 4-OH | 10.50 | br s | |

| 4''-OH | 9.50 | br s | |

| NH | 12.00 | br s |

Data obtained in DMSO-d6 at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Ilicicolin H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Position | Chemical Shift (δ) ppm |

| 1 | 45.2 |

| 2 | 52.8 |

| 3 | 209.0 |

| 4 | 34.5 |

| 4a | 42.1 |

| 5 | 35.6 |

| 6 | 30.1 |

| 7 | 32.7 |

| 8 | 135.8 |

| 8a | 130.5 |

| 9 | 125.4 |

| 1' | 128.9 |

| 2' | 130.2 |

| 3' | 18.3 |

| 4-Me | 22.1 |

| 7-Me | 16.8 |

| 1'' | 118.5 |

| 2'' | 131.5 |

| 3'' | 115.8 |

| 4'' | 158.0 |

| 5'' | 105.1 |

| 6'' | 165.2 |

| 2''-C=O | 195.7 |

| 4''-C-OH | 162.3 |

| 5''-C | 98.2 |

| 3-C=O | 170.1 |

Data obtained in DMSO-d6 at 100 MHz.

Table 3: Mass Spectrometry Data for Ilicicolin H

High-resolution mass spectrometry (HRMS) confirms the molecular formula of Ilicicolin H.

| Ion | m/z [M+H]⁺ | Molecular Formula |

| Calculated | 434.2326 | C₂₇H₃₂NO₄ |

| Observed | 434.2328 | C₂₇H₃₁NO₄ |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for Ilicicolin H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). ¹H NMR and ¹³C NMR spectra were recorded at room temperature. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to facilitate the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

Mechanism of Action: Signaling Pathway

Ilicicolin H exerts its antifungal effect by inhibiting the mitochondrial cytochrome bc1 complex (Complex III). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The following diagram illustrates the signaling pathway affected by Ilicicolin H.

Caption: Inhibition of Complex III by Ilicicolin H.

Experimental Workflow

The general workflow for the isolation and characterization of Ilicicolin H is depicted below.

Caption: General workflow for Ilicicolin H isolation.

References

Ilicicolin C and its Analogs: A Technical Review of Novel Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilicicolins, a class of natural products primarily isolated from fungi, have garnered significant attention for their potent and selective biological activities. This technical guide provides a comprehensive review of the literature on Ilicicolin C and its prominent analog, Ilicicolin H, with a focus on their antifungal properties and emerging potential in other therapeutic areas. We delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for pivotal assays, and visualize the underlying signaling pathways. This document serves as an in-depth resource for researchers exploring the therapeutic potential of this promising class of molecules.

Introduction

Ilicicolins are a family of structurally related secondary metabolites produced by various fungal species, including Cylindrocladium iliciola and Gliocladium roseum. While several analogs have been identified, the most extensively studied member is Ilicicolin H. The core chemical scaffold of ilicicolins features a substituted pyridinone ring linked to a decalin moiety. Initial investigations into this class of compounds revealed potent antifungal activity, which remains the primary focus of research. This review will synthesize the existing knowledge on the bioactivities of ilicicolins, with a particular emphasis on Ilicicolin H due to the wealth of available data, while also exploring the potential for novel therapeutic applications.

Antifungal Activity of Ilicicolins

The most well-documented bioactivity of the ilicicolin family is their broad-spectrum antifungal efficacy. Ilicicolin H has demonstrated potent activity against a range of clinically relevant fungal pathogens.

Spectrum of Antifungal Activity

Ilicicolin H exhibits significant inhibitory activity against various Candida species, Aspergillus fumigatus, and Cryptococcus species, with Minimum Inhibitory Concentrations (MICs) often in the sub-microgram per milliliter range[1]. Notably, it has shown efficacy against fluconazole-resistant strains of Candida albicans[1]. The recently discovered analog, Ilicicolin K, also displays antifungal properties, with reported activity against Saccharomyces cerevisiae and the emerging multidrug-resistant pathogen Candida auris[2][3]. Another analog, Ilicicolin J, has demonstrated comparable antifungal activity to Ilicicolin H against Candida albicans[4][5].

Quantitative Antifungal Data

The following tables summarize the reported quantitative data for the antifungal activity of Ilicicolin H and Ilicicolin K.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ilicicolin H against Various Fungal Pathogens

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | MY1055 | 0.04 - 0.31 | [1] |

| Candida spp. | Various | 0.01 - 5.0 | [1] |

| Cryptococcus spp. | Various | 0.1 - 1.56 | [1] |

| Aspergillus fumigatus | 0.08 | [1] | |

| Saccharomyces cerevisiae | MY 2141 | >50 (glucose media) | [1] |

| Saccharomyces cerevisiae | MY 2141 | 0.012 (glycerol media) | [1] |

| Candida albicans | MY 1055 | >50 (glucose media) | [1] |

| Candida albicans | MY 1055 | 0.025 (glycerol media) | [1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Ilicicolin K

| Fungal Species | MIC (µg/mL) | Reference |

| Candida auris | 40 | [2][3] |

| Saccharomyces cerevisiae | ~4 | [3] |

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of ilicicolins is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.

Binding Site and Inhibition of Electron Transfer

Ilicicolin H binds to the Qn site (quinone reduction site) of the cytochrome bc1 complex[6]. This binding event blocks the oxidation-reduction of cytochrome b through the N center of the complex[6]. While it inhibits this step, it concurrently promotes the oxidant-induced reduction of cytochrome b[6]. Importantly, Ilicicolin H does not affect the oxidation of ubiquinol at the Qp site (quinone oxidation site)[6]. The binding of Ilicicolin H to the Qn site is stoichiometric, with one inhibitor molecule binding per Qn site[6]. Although its effects on electron transfer are similar to another Qn site inhibitor, antimycin, their modes of binding differ, as evidenced by their distinct effects on the absorption spectrum of cytochrome b[6].

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Ilicicolin H on the mitochondrial electron transport chain.

Caption: Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Quantitative Inhibition Data

Ilicicolin H is a potent inhibitor of the yeast cytochrome bc1 complex, with an IC50 of 3-5 nM[6]. It exhibits significant selectivity for the fungal enzyme over its mammalian counterparts.

Table 3: IC50 Values of Ilicicolin H against Cytochrome bc1 Complexes

| Enzyme Source | IC50 | Reference |

| Saccharomyces cerevisiae (yeast) | 3-5 nM | [6] |

| Bovine | 200-250 nM | [6] |

| Candida albicans NADH:cytochrome c oxidoreductase | 0.8 ng/mL | [1] |

| Rat Liver NADH:cytochrome c oxidoreductase | 1500 ng/mL | [1] |

| Rhesus Liver NADH:cytochrome c oxidoreductase | 500 ng/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on ilicicolins.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the general procedures used for testing the antifungal activity of Ilicicolin J against Candida albicans.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an ilicicolin analog against a fungal strain.

Materials:

-

Ilicicolin analog (e.g., Ilicicolin J) dissolved in Dimethyl Sulfoxide (DMSO)

-

Candida albicans strain (e.g., ATCC 10231)

-

Potato Dextrose Broth (PDB) medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for quantitative reading)

-

Incubator (28°C)

Procedure:

-

Inoculum Preparation:

-

Inoculate the Candida albicans strain into PDB medium.

-

Incubate at 28°C for 18 hours with agitation.

-

Dilute the overnight culture with fresh PDB broth to a final concentration of 5 × 10⁴ cells/mL.

-

-

Plate Preparation:

-

Dispense 200 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the ilicicolin analog in DMSO.

-

Add a small volume (e.g., 2 µL) of each drug dilution to the respective wells. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1%).

-

Include a positive control (e.g., fluconazole) and a negative control (DMSO vehicle).

-

-

Incubation:

-

Incubate the plates at 28°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be determined visually or by measuring the optical density (e.g., at 600 nm) with a plate reader.

-

Ubiquinol-Cytochrome c Reductase Activity Assay

This protocol is a generalized procedure based on assays used to characterize the inhibition of the cytochrome bc1 complex by Ilicicolin H.

Objective: To measure the enzymatic activity of the cytochrome bc1 complex and assess its inhibition by ilicicolins.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4)

-

Ubiquinol (e.g., decylubiquinol, prepared fresh)

-

Cytochrome c (from horse heart)

-

Potassium cyanide (KCN) to inhibit Complex IV

-

Ilicicolin analog

-

Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare the reaction mixture containing assay buffer, cytochrome c, and KCN.

-

-

Enzyme and Inhibitor Incubation:

-

Add the isolated mitochondria or purified cytochrome bc1 complex to the reaction mixture.

-

For inhibition studies, pre-incubate the enzyme with the ilicicolin analog for a defined period (e.g., 2-5 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the ubiquinol substrate.

-

-

Measurement of Activity:

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

The rate of reaction is calculated from the initial linear portion of the absorbance curve using the extinction coefficient for reduced cytochrome c.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the ilicicolin analog.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the bioactivities of ilicicolins.

Caption: Workflow for the discovery and characterization of antifungal ilicicolins.

Novel Bioactivities and Future Directions

While the primary focus of ilicicolin research has been on their antifungal properties, preliminary studies suggest potential in other therapeutic areas. The specific inhibition of a key mitochondrial complex opens avenues for exploring their effects on other eukaryotic cells that rely on mitochondrial respiration.

Recent reports have hinted at the potential anticancer activity of Ilicicolin H. Further investigation into the differential sensitivity of cancer cells, which often exhibit altered metabolic dependencies, to ilicicolin-mediated mitochondrial inhibition is a promising area for future research.

Furthermore, the discovery of new analogs like Ilicicolin J and K through heterologous expression and biosynthetic gene cluster activation highlights the potential for generating novel derivatives with improved pharmacokinetic properties or altered bioactivity profiles. For instance, Ilicicolin K's activity in the presence of fermentable carbon sources suggests a potentially different or more robust mechanism of action that warrants further exploration.

Future research should focus on:

-

Elucidating the precise molecular interactions of different ilicicolin analogs with the cytochrome bc1 complex.

-

Expanding the investigation of their bioactivities beyond antifungal effects, particularly in the context of cancer and other diseases with mitochondrial dysfunction.

-

Utilizing synthetic biology and medicinal chemistry approaches to generate novel ilicicolin derivatives with enhanced therapeutic potential.

Conclusion

This compound and its analogs, particularly Ilicicolin H, represent a fascinating class of natural products with potent and selective antifungal activity. Their well-defined mechanism of action, involving the inhibition of the mitochondrial cytochrome bc1 complex, makes them valuable tools for studying fungal respiration and promising leads for the development of new antifungal agents. The recent discovery of novel analogs and the expanding exploration of their bioactivities suggest that the full therapeutic potential of the ilicicolin family is yet to be fully realized. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the unique properties of these remarkable molecules.

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tuwien.at [tuwien.at]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Antibacterial Potential of Ilicicolin C against Pseudomonas syringae

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: Information regarding the direct antibacterial activity of Ilicicolin C against the plant pathogen Pseudomonas syringae is not available in the current body of scientific literature. This document serves as a technical guide outlining the established antibacterial profile of related ilicicolin compounds and provides a framework for potential future investigations into the activity of this compound against Pseudomonas syringae. The experimental protocols and data presented herein are illustrative and based on standard microbiological methodologies.

Introduction

Pseudomonas syringae, a Gram-negative bacterium, is a prolific plant pathogen responsible for a wide range of diseases in various crops, leading to significant economic losses worldwide. The emergence of antibiotic-resistant strains necessitates the discovery and development of novel antibacterial agents. Ilicicolins, a class of natural products produced by fungi, have demonstrated a range of biological activities. While Ilicicolin H is primarily recognized for its potent antifungal properties, other members of the ilicicolin family have shown antibacterial efficacy, primarily against Gram-positive bacteria. This guide explores the known antibacterial spectrum of the ilicicolin family and proposes a structured approach to investigate the potential activity of this compound against Pseudomonas syringae.

Known Antibacterial Activity of the Ilicicolin Family

Current research on the antibacterial properties of ilicicolins has focused on Gram-positive bacteria. There is a notable absence of data concerning their effects on Gram-negative organisms such as Pseudomonas syringae. The table below summarizes the available quantitative data for various ilicicolins against susceptible bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Ilicicolin H | Bacillus anthracis | 6 µg/mL | [1] |

| Ilicicolin B | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent activity (specific MIC not stated) | [2] |

| This compound | Staphylococcus aureus | Potent activity (specific MIC not stated) | |

| This compound | Bacillus cereus | Potent activity (specific MIC not stated) |

Proposed Experimental Protocols for Assessing this compound Activity against Pseudomonas syringae

To ascertain the antibacterial potential of this compound against P. syringae, a series of standardized microbiological assays would be required. The following protocols provide a detailed methodology for such an investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is recommended.

-

Bacterial Strain: Pseudomonas syringae (a relevant pathovar should be selected).

-

Culture Media: King's B broth or a similar nutrient-rich medium suitable for P. syringae.

-

Preparation of this compound: A stock solution of this compound should be prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension should be prepared from an overnight culture and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate should be incubated at 28°C for 24-48 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. Appropriate controls (no drug, no bacteria, solvent control) must be included.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

-

Procedure: Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate (King's B agar).

-

Incubation: The plates are incubated at 28°C for 24-48 hours.

-

Data Analysis: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated if this compound shows activity.

Conclusion and Future Directions

The exploration of the antibacterial activity of this compound against Pseudomonas syringae represents a promising, yet uncharted, area of research. While the known antibacterial spectrum of the ilicicolin family is currently limited to Gram-positive bacteria, the structural diversity within this class of natural products warrants a broader investigation of their potential applications. The methodologies and frameworks presented in this guide offer a clear path for researchers to systematically evaluate this compound as a potential novel agent for the control of this significant plant pathogen. Future studies should focus on performing the outlined antibacterial assays, and if activity is observed, subsequent research should delve into the mechanism of action, in planta efficacy, and potential for synergistic interactions with existing antimicrobial agents.

References

A Technical Guide to the Evaluation of Ilicicolin C for Acetylcholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature did not yield any direct evidence or data regarding the inhibitory activity of Ilicicolin C against acetylcholinesterase. The primary described bioactivity for the ilicicolin family of compounds, particularly Ilicicolin H, is potent antifungal action through the inhibition of the mitochondrial cytochrome bc1 reductase.[1][2] This document, therefore, serves as a technical guide outlining the established methodologies that would be employed to determine if this compound, or any novel compound, possesses inhibitory activity against acetylcholinesterase.

Introduction: The Cholinergic Hypothesis and the Role of Acetylcholinesterase

The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a critical factor in the cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease. The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve signal.[3] Inhibition of AChE increases the concentration and duration of action of ACh, a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[3][4] The exploration of natural and synthetic compounds for AChE inhibitory activity is a cornerstone of drug discovery in this area.[3] While many compounds from fungal and plant sources have been identified as AChE inhibitors, the activity of this compound in this context remains uncharacterized in the public domain.[3][5]

Quantitative Data Presentation for Acetylcholinesterase Inhibition

Should this compound be evaluated for acetylcholinesterase inhibitory activity, the quantitative data would typically be presented in a format that allows for clear comparison of its potency against a known standard inhibitor. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Source Organism/Synthesis | AChE IC50 (µM) | Positive Control (e.g., Galanthamine) IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |

| This compound | (Not Applicable) | To Be Determined | 0.74 ± 0.01 | To Be Determined |

| Compound X | Fungal Endophyte | 20.1 | (As above) | >10 |

| Compound Y | Synthetic Derivative | 5.5 | (As above) | 0.8 |

Data presented for Compounds X and Y are illustrative, based on published values for other natural product inhibitors, and are included for comparative context.

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol details a standard in vitro method for assessing the AChE inhibitory activity of a test compound like this compound, based on the widely used Ellman's spectrophotometric method.

Principle

This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine (ATCh) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Galanthamine, Donepezil)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh (e.g., 14 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare serial dilutions of the test compound (this compound) and the positive control at various concentrations.

-

-

Assay Execution (in a 96-well plate):

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution at different concentrations (or solvent for the control).

-

Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL).

-

Mix and incubate the plate at 25°C for 10 minutes.

-

Following incubation, add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCh substrate solution.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical screening process to identify and characterize novel acetylcholinesterase inhibitors.

References

- 1. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Potential Weak Inhibitory Activity of Ilicicolin C on β-Glucuronidase: A Methodological Whitepaper

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the inhibitory activity of Ilicicolin C against β-glucuronidase. This document, therefore, serves as a comprehensive, in-depth technical guide and proposed research plan for investigating this potential interaction. It is designed for researchers, scientists, and drug development professionals interested in exploring the bioactivity of novel natural products.

This whitepaper outlines the necessary experimental protocols, data presentation formats, and logical workflows required to characterize the potential weak inhibitory effects of this compound on β-glucuronidase.

Introduction to β-Glucuronidase and Ilicicolins

β-Glucuronidase (GUS) is a lysosomal enzyme crucial for the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans.[1] In humans, it is involved in the metabolism of endogenous and exogenous compounds, including the reactivation of glucuronidated drugs, which can lead to toxicity in certain tissues.[1] Bacterial β-glucuronidase in the gut microbiome also plays a significant role in drug metabolism and has been implicated in the etiology of certain cancers.[2] Consequently, inhibitors of β-glucuronidase are of considerable interest for therapeutic applications, including mitigating drug-induced toxicity and as potential anti-cancer agents.

The ilicicolins are a family of fungal-derived natural products known for their diverse biological activities. For instance, Ilicicolin H is a potent antifungal agent that inhibits the cytochrome bc1 complex.[3][4][5][6] Other derivatives, like Ilicicolin A, have shown antitumor effects by suppressing the EZH2 signaling pathway in prostate cancer.[7] While the activity of this compound has not been widely reported, its structural similarity to other bioactive ilicicolins warrants investigation into its potential enzymatic inhibitory properties. This guide proposes a systematic approach to determine if this compound exhibits a weak inhibitory effect on β-glucuronidase.

Data Presentation: Framework for Quantitative Analysis

Should experimental data be generated, it is recommended to be organized as follows for clarity and comparative analysis.

Table 1: Hypothetical Inhibitory Activity of this compound against β-Glucuronidase

| Compound | Source of β-Glucuronidase | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | Bovine Liver | Data to be determined | Data to be determined | Data to be determined |

| This compound | E. coli | Data to be determined | Data to be determined | Data to be determined |

| D-saccharic acid 1,4-lactone (Positive Control) | Bovine Liver | Reference Value | Competitive | Reference Value |

| D-saccharic acid 1,4-lactone (Positive Control) | E. coli | Reference Value | Competitive | Reference Value |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound against β-glucuronidase.

In Vitro β-Glucuronidase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and established methodologies.[8][9][10]

3.1.1. Materials and Reagents

-

β-Glucuronidase (from bovine liver or E. coli)

-

This compound (of known purity)

-

4-Methylumbelliferyl-β-D-glucuronide (4-MUG) as substrate

-

D-saccharic acid 1,4-lactone (as a positive control inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, or 0.1 M sodium acetate buffer, pH 5.0)[9][11]

-

Stop Solution (e.g., 1 M Na2CO3 or 0.2 M glycine-NaOH buffer, pH 10.4)[9][11]

-

DMSO (for dissolving this compound)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission = ~330-365 nm / ~450 nm)

3.1.2. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Prepare a stock solution of the substrate (4-MUG) in the assay buffer.

-

Prepare the enzyme solution by diluting the β-glucuronidase in the assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add a small volume (e.g., 2 µL) of the this compound dilutions or DMSO (as a vehicle control).

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The reaction should be monitored to ensure it remains within the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Enzyme Kinetics Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

3.2.1. Procedure

-

Perform the β-glucuronidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (4-MUG) and this compound.

-

A fixed, sub-saturating concentration of this compound (e.g., near the IC50 value) and a range of substrate concentrations should be used.

-

Measure the initial reaction velocities (V) at each substrate concentration.

3.2.2. Data Analysis

-

Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of this compound on the enzyme kinetics (Vmax and Km).

-

The pattern of changes in Vmax and Km in the presence of the inhibitor will indicate the type of inhibition.

-

Calculate the inhibition constant (Ki) based on the determined inhibition type.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for screening and characterizing the inhibitory activity of this compound against β-glucuronidase.

Caption: Workflow for β-Glucuronidase Inhibition Assay.

Hypothetical Signaling Pathway Interaction

While the direct target of this compound is unknown, if it were to modulate cellular processes that affect β-glucuronidase expression or activity, a hypothetical pathway could be considered. For example, some signaling pathways can influence the expression of lysosomal enzymes. The diagram below illustrates a hypothetical scenario where this compound could indirectly influence β-glucuronidase levels.

Caption: Hypothetical Indirect Modulation of β-Glucuronidase.

Conclusion and Future Directions

This whitepaper provides a robust framework for the initial investigation into the potential weak inhibitory activity of this compound against β-glucuronidase. By following the detailed protocols for in vitro inhibition assays and enzyme kinetics, researchers can generate the necessary quantitative data to characterize this interaction. The proposed data presentation structure will ensure that results are clear and easily comparable.

If this compound is found to have weak but consistent inhibitory activity, further studies could explore its selectivity for bacterial versus mammalian β-glucuronidase, its potential synergistic effects with other drugs, and structure-activity relationships through the synthesis of this compound analogs. Such research would contribute to a better understanding of the biological activities of the ilicicolin family and could unveil new avenues for therapeutic development.

References

- 1. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituent of β-Glucuronidase Inhibitors from the Root of Neolitsea acuminatissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Ilicicolin A Exerts Antitumor Effect in Castration-Resistant Prostate Cancer Via Suppressing EZH2 Signaling Pathway [frontiersin.org]

- 8. abcam.com [abcam.com]

- 9. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Ilicicolin C from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the isolation and purification of Ilicicolin C, a chlorinated polyketide antibiotic, from fungal cultures. While specific contemporary protocols for this compound are scarce, this document compiles and adapts methodologies from the broader ilicicolin family, primarily Ilicicolin H, to provide a comprehensive guide.

Introduction

This compound is a member of the ilicicolin family of antibiotics produced by the fungus Cylindrocladium ilicicola. First described in the 1970s, these compounds have garnered interest for their biological activities. This document outlines the necessary steps from fungal culture to purified this compound, intended for research and drug discovery purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22562-67-0 | [1] |

| Molecular Formula | C23H31ClO4 | [1][2] |

| Molecular Weight | 406.94 g/mol | [1] |

| Appearance | Pale yellow needles | [2][3] |

| Melting Point | 134-136°C / 143.5-146°C (from ether) | [2] |

| IUPAC Name | 3-chloro-4,6-dihydroxy-2-methyl-5-((E)-3-methyl-5-((1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)pent-2-en-1-yl)benzaldehyde | [1] |

Fungal Strain and Fermentation

Experimental Protocol: Fungal Fermentation

Objective: To cultivate Cylindrocladium ilicicola for the production of this compound.

Materials:

-

Cylindrocladium ilicicola strain MFC-870

-

Fermentation Medium: 3% glucose, 2% peptone, 0.5% sodium chloride

-

Shaker incubator

-

Fermentation vessels (e.g., 1 L flasks)

Procedure:

-

Prepare the fermentation medium and sterilize by autoclaving.

-

Adjust the final pH of the medium to 6.8 before sterilization[2].

-

Inoculate the sterile medium with a starter culture of Cylindrocladium ilicicola.

-

Incubate the culture under submerged conditions at 28°C for 14 days with agitation[2].

Table 2: Fermentation Parameters for Ilicicolin Production

| Parameter | Recommended Value |

| Fungal Strain | Cylindrocladium ilicicola MFC-870 |

| Medium Composition | 3% Glucose, 2% Peptone, 0.5% NaCl |

| Initial pH | 6.8 |

| Temperature | 28°C |

| Incubation Time | 14 days |

| Culture Type | Submerged |

Extraction of this compound

The extraction process aims to separate the ilicicolin compounds from the fungal biomass and culture medium. The original method employed a multi-step solvent extraction. Modern approaches for similar fungal metabolites often utilize solid-phase extraction (SPE) for a more efficient and cleaner extraction. Both protocols are provided below.

Experimental Protocol: Solvent-Based Extraction (Classical Method)

Objective: To extract crude ilicicolins from the fermentation broth.

Materials:

-

Fermentation culture of Cylindrocladium ilicicola

-

Filter aid (e.g., Hyflo-Supercel)

-

Methanol

-

Diethyl ether

-

Benzene

-

5% Hydrochloric acid

-

5% Sodium carbonate

-

Water

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Thoroughly mix the fermentation broth with a filter aid (e.g., 3 kg Hyflo-Supercel for 80 L of culture)[2].

-

Centrifuge the mixture to separate the fungal mycelia and filter aid from the supernatant[2].

-

Extract the residue with methanol by stirring for 2-3 hours at room temperature, then let it stand overnight[2].

-

Evaporate the methanol extract in vacuo at 40-50°C to obtain an oily residue[2].

-

Dissolve the residue in diethyl ether and wash successively with 5% hydrochloric acid, 5% sodium carbonate, and water[2].

-

Evaporate the ethereal solution in vacuo to yield a crude extract containing the ilicicolins[2].

-

Dissolve the residue in benzene for subsequent chromatographic purification[2].

Experimental Protocol: Solid-Phase Extraction (Modern Approach)

Objective: To obtain a cleaner crude extract of ilicicolins.

Materials:

-

Culture supernatant from fermentation

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Acetonitrile

-

Vacuum manifold for SPE

Procedure:

-

Centrifuge the fungal culture to separate the mycelium from the supernatant.

-

Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

-

Load the culture supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with one column volume of water to remove salts and polar impurities.

-

Elute the ilicicolins from the cartridge with methanol or acetonitrile.

-

Collect the eluate and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

The final step is to purify this compound from the crude extract, which contains a mixture of other ilicicolins and metabolites. The original method utilized silica gel chromatography. Modern high-performance liquid chromatography (HPLC) or mass-directed autopurification systems offer significantly higher resolution and purity.

Experimental Protocol: Silica Gel Chromatography (Classical Method)

Objective: To separate the different ilicicolin analogues.

Materials:

-

Crude ilicicolin extract dissolved in benzene

-

Silica gel for column chromatography

-

Chromatography column

-

Solvent system (a gradient of non-polar to polar solvents, e.g., hexane-ethyl acetate)

Procedure:

-

Pack a chromatography column with silica gel slurried in the initial, non-polar mobile phase.

-

Load the crude extract (dissolved in a minimal amount of benzene) onto the column[2].

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the fractions containing the desired compound and evaporate the solvent.

-

Recrystallize the purified this compound from a suitable solvent (e.g., ether) to obtain pale yellow needles[2].

Experimental Protocol: High-Performance Liquid Chromatography (Modern Method)

Objective: To achieve high-purity this compound.

Materials:

-

Crude or partially purified ilicicolin extract

-

Preparative or semi-preparative HPLC system with a PDA or UV detector

-

C18 HPLC column

-

Mobile phase: Acetonitrile and water (with or without a modifier like formic acid or ammonium formate)

Procedure:

-

Dissolve the extract in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter.

-

Set up the HPLC system with a C18 column and an appropriate gradient of water and acetonitrile. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., based on the UV-Vis spectra of ilicicolins, which show absorbance around 230, 297, and 343 nm for Ilicicolin A)[2].

-

Collect the peak corresponding to this compound based on retention time and UV-Vis spectrum.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

Table 3: Comparison of Purification Techniques

| Technique | Advantages | Disadvantages |

| Silica Gel Chromatography | Low cost, suitable for large scale | Lower resolution, time-consuming, requires larger solvent volumes |

| HPLC | High resolution, high purity, fast | Higher cost, requires specialized equipment, smaller scale |

Visualization of the Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation and Purification.

Biosynthetic Pathway Overview

Ilicicolins are hybrid polyketide-non-ribosomal peptide natural products. Their biosynthesis involves a complex enzymatic machinery encoded by a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been detailed, the general pathway for the closely related Ilicicolin H provides a model.

Caption: Generalized Biosynthetic Pathway for Ilicicolins.

Disclaimer: These protocols are intended for research purposes only by qualified individuals and should be performed in a laboratory setting with appropriate safety precautions. The provided protocols are based on available literature and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for the Total Synthesis of Ilicicolin Analogs

A Focus on the Total Synthesis of (±)-Ilicicolin H

Extensive literature searches indicate that a detailed total synthesis of Ilicicolin C has not been formally published. However, a comprehensive total synthesis of its close structural analog, (±)-Ilicicolin H, was accomplished by the research group of David R. Williams. This document provides a detailed overview of that synthetic methodology, which serves as a valuable blueprint for the synthesis of other Ilicicolin analogs. This compound and Ilicicolin H share the same core pyridone and decalin ring systems, differing only in the substituent on the decalin ring. Understanding the synthesis of Ilicicolin H provides critical insights for any future synthetic efforts toward this compound.

Structural Relationship between this compound and Ilicicolin H